Bicyclo[3.1.1]heptan-3-amine
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Overview
Description
Bicyclo[3.1.1]heptan-3-amine is a compound with a unique bicyclic structure, characterized by a seven-membered ring fused with a three-membered ring. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for meta-substituted arenes, which can improve metabolic stability and lipophilicity in drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.1]heptan-3-amine can be synthesized through various methods. One notable approach involves the ring-opening reactions of [3.1.1]propellane, which can be achieved through anionic methods . Another method includes the formal (3 + 2) cycloaddition strategies of bicyclo[1.1.0]butanes . Additionally, the compound can be prepared by double alkylation of cyclohexane 1,3-diesters with diiodomethane .
Industrial Production Methods
Industrial production of this compound often involves the use of photocatalytic Minisci-like conditions to introduce various functional groups at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This method is advantageous as it avoids the need for an external oxidant and employs an organic photocatalyst instead of an expensive metal catalyst .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.1]heptan-3-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Bicyclo[3.1.1]heptan-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[3.1.1]heptan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, mimicking the structure and function of meta-substituted arenes in biologically active molecules . This mimicry can lead to improved metabolic stability and lipophilicity, enhancing the overall efficacy of the drug candidates .
Comparison with Similar Compounds
Bicyclo[3.1.1]heptan-3-amine can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Another bicyclic compound with a different ring structure.
Bicyclo[2.2.2]octane: A larger bicyclic compound with a different ring size.
3-Azabicyclo[3.1.1]heptane: A nitrogen-containing analog of this compound.
The uniqueness of this compound lies in its specific ring structure and its ability to act as a bioisostere for meta-substituted arenes, which is not commonly observed in other similar compounds .
Biological Activity
Bicyclo[3.1.1]heptan-3-amine is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the compound's biological activity, synthesis methods, and its implications in drug design, supported by data tables and relevant research findings.
Overview of this compound
This compound features a distinctive bicyclic structure that is hypothesized to act as a bioisostere for meta-substituted arenes, which can enhance the metabolic stability and lipophilicity of drug candidates. This property makes it a valuable scaffold in the development of new pharmaceuticals.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Ring-opening reactions of [3.1.1]propellane using anionic methods.
- Photocatalytic Minisci-like conditions to introduce functional groups at the bridgehead position from N-hydroxyphthalimide esters .
Table 1: Summary of Synthesis Methods
Method | Description | Yield (%) |
---|---|---|
Ring-opening of propellane | Anionic methods to open the bicyclic ring structure | Variable |
Photocatalytic conditions | Use of photocatalysts under blue light irradiation to synthesize functionalized derivatives | Up to 70% |
Biological Activity
Research indicates that this compound exhibits several biological activities that are relevant in medicinal applications:
The mechanism of action involves its interaction with specific molecular targets, potentially modulating various pathways associated with disease processes. The compound's ability to mimic biologically active compounds enhances its therapeutic potential.
Pharmacological Effects
This compound has been studied for various pharmacological effects, including:
- Antiproliferative Activity : It induces phase II carcinogen-metabolizing enzymes and inhibits tumor growth by modulating signaling pathways such as TGF-β and reducing VEGF levels .
- Anti-inflammatory Properties : The compound modulates inflammatory pathways, including NF-κB and COX-2, which are crucial in chronic inflammatory diseases .
- Antioxidant Effects : It reduces reactive oxygen species (ROS) production and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative stress .
Table 2: Summary of Biological Activities
Case Studies
Several studies have highlighted the potential applications of this compound in drug design:
- Study on Bioisosteric Applications : Research demonstrated that derivatives of this compound could serve as effective bioisosteres for existing drugs, improving their pharmacokinetic profiles while maintaining biological efficacy .
- Synthesis and Characterization : A recent study utilized photochemical methods to synthesize various derivatives, showcasing the compound's versatility and potential for further functionalization in drug development .
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
bicyclo[3.1.1]heptan-3-amine |
InChI |
InChI=1S/C7H13N/c8-7-3-5-1-6(2-5)4-7/h5-7H,1-4,8H2 |
InChI Key |
HFUFZENWUXYUSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1CC(C2)N |
Origin of Product |
United States |
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